molecular formula C8H16O3Si B091705 2-(Acryloxyethoxy)trimethylsilane CAS No. 18269-99-3

2-(Acryloxyethoxy)trimethylsilane

Cat. No.: B091705
CAS No.: 18269-99-3
M. Wt: 188.3 g/mol
InChI Key: RQWCMLILJZDGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acryloxyethoxy)trimethylsilane is a useful research compound. Its molecular formula is C8H16O3Si and its molecular weight is 188.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

2-(Acryloxyethoxy)trimethylsilane is an organosilicon compound . It is primarily used as a surfactant and a crosslinking agent in the field of chemistry and materials . It can also be used to synthesize drug carriers and medical materials . .

Mode of Action

The mode of action of this compound is largely dependent on its chemical properties. As a surfactant, it can reduce surface tension, facilitating the formation of emulsions in polymerization processes . As a crosslinking agent, it can form bonds between polymer chains, enhancing the mechanical properties of the material .

Biochemical Pathways

Given its use in the synthesis of drug carriers and medical materials, it may indirectly influence various biochemical pathways depending on the specific drugs or bioactive compounds it helps deliver .

Pharmacokinetics

Its physicochemical properties such as its solubility in organic solvents and insolubility in water may influence its bioavailability and pharmacokinetic profile.

Result of Action

The molecular and cellular effects of this compound are largely dependent on its application. In the field of materials science, it can enhance the mechanical properties of polymers . In the field of medicine, it can facilitate the delivery of drugs or bioactive compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it reacts slowly with moisture/water , suggesting that its stability and efficacy may be compromised in humid conditions. Moreover, it should be stored below 5°C to maintain its stability .

Properties

IUPAC Name

2-trimethylsilyloxyethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3Si/c1-5-8(9)10-6-7-11-12(2,3)4/h5H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWCMLILJZDGQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.